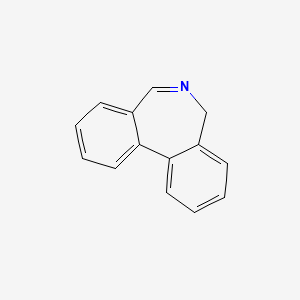

5H-Dibenz(c,e)azepine

Description

Structure

3D Structure

Properties

IUPAC Name |

7H-benzo[d][2]benzazepine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c1-3-7-13-11(5-1)9-15-10-12-6-2-4-8-14(12)13/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFNJQFEOFKMOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=CC=CC=C3C=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80185485 | |

| Record name | 5H-Dibenz(c,e)azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

316-31-4 | |

| Record name | 5H-Dibenz(c,e)azepine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000316314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5H-Dibenz(c,e)azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5h Dibenz C,e Azepine and Its Derivatives

Strategies for Ring System Construction

The construction of the central seven-membered azepine ring fused to two benzene (B151609) rings is the key challenge in the synthesis of 5H-Dibenz(c,e)azepine and its derivatives. Various catalytic systems have been explored to facilitate this transformation, with palladium and copper complexes demonstrating remarkable efficacy.

Palladium-Catalyzed Cyclization Reactions

Palladium catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex molecular architectures with high efficiency and selectivity. Several palladium-catalyzed strategies have been successfully applied to the synthesis of the this compound core.

A notable advancement in the synthesis of this compound derivatives involves a palladium-catalyzed double C-H bond activation followed by an intramolecular condensation. This approach has been effectively utilized for the synthesis of 5H-dibenzo[c,e]azepine-5,7(6H)-diones from readily available benzamides. The reaction proceeds via an ortho-selective double C-H bond activation, directed by the amide group, to form a biphenyl (B1667301) intermediate which then undergoes intramolecular condensation to yield the desired tricyclic product in a one-pot process. nih.gov

This methodology offers a convenient and efficient route to functionalized this compound systems. The reaction conditions are typically robust, and the use of a simple amide as a directing group enhances the practicality of this approach.

Table 1: Palladium-Catalyzed Double C-H Activation/Intramolecular Condensation

| Starting Material | Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |

| Benzamide | Pd(OAc)₂ | K₂S₂O₈ | TFA | 130 | 75 | nih.gov |

| 4-Methylbenzamide | Pd(OAc)₂ | K₂S₂O₈ | TFA | 130 | 82 | nih.gov |

| 4-Methoxybenzamide | Pd(OAc)₂ | K₂S₂O₈ | TFA | 130 | 85 | nih.gov |

| 4-Chlorobenzamide | Pd(OAc)₂ | K₂S₂O₈ | TFA | 130 | 68 | nih.gov |

This table is interactive. Users can sort and filter the data.

While direct examples for the synthesis of this compound via intramolecular cross-coupling of N,N-dibenzylamine derivatives are not extensively reported, this strategy is a well-established method for the formation of medium-sized rings in related systems. The general approach involves the palladium-catalyzed intramolecular coupling of an N,N-dibenzylamine derivative bearing appropriate leaving groups on each of the ortho positions of the benzyl (B1604629) rings. This reaction, often a variant of the Buchwald-Hartwig amination, would lead to the formation of the central seven-membered ring. The success of this strategy is highly dependent on the nature of the catalyst, ligands, and reaction conditions to favor the intramolecular cyclization over competing intermolecular side reactions.

Palladium-catalyzed carbopalladation followed by an oxidative Heck-type coupling represents another potential pathway for the construction of the this compound skeleton. This cascade process would typically involve the reaction of a suitably substituted precursor, such as an ortho-alkenyl-N-benzyl-aniline derivative, with a palladium(II) catalyst. The initial carbopalladation of the alkene would generate a palladium-alkyl intermediate, which could then undergo an intramolecular C-H activation of the adjacent aromatic ring to forge the new C-C bond and complete the seven-membered ring. The final step would involve the regeneration of the palladium(II) catalyst through an oxidative process. While specific examples for this compound are not prevalent in the literature, this mechanistic manifold offers a promising avenue for future synthetic explorations.

The synthesis of dibenzo[b,f]azepines through the N-arylation of indoles followed by an acid-catalyzed rearrangement is a known transformation. nih.gov A similar strategy could be envisioned for the synthesis of the isomeric this compound system. This would involve the initial N-arylation of a substituted indole (B1671886) with a suitably functionalized aryl halide. The resulting N-arylindole could then be subjected to strong acidic conditions to induce a rearrangement and expansion of the five-membered pyrrole (B145914) ring to the seven-membered azepine ring, leading to the formation of the dibenzo[c,e]azepine core. The regiochemical outcome of the rearrangement would be crucial in determining the final product isomer.

Copper-Catalyzed Cyclization Reactions

Copper-catalyzed reactions, particularly the Ullmann condensation and its modern variations, have a long-standing history in the formation of C-N bonds and have been applied to the synthesis of various nitrogen-containing heterocycles. While less common than palladium-catalyzed methods for the synthesis of this compound, copper-based strategies offer a valuable and often more economical alternative.

An example of a copper-catalyzed approach involves the asymmetric intramolecular reductive cyclization of 2'-vinyl-biaryl-2-imines, which has been utilized for the synthesis of dibenzo[b,d]azepines. nih.gov Although this leads to a different isomer, the underlying principle of copper-catalyzed intramolecular C-N bond formation could be adapted for the synthesis of this compound from appropriately designed precursors. A hypothetical copper-catalyzed intramolecular Ullmann condensation would involve a 2,2'-disubstituted biphenyl derivative, where one substituent is an amino group and the other is a leaving group (e.g., a halogen), tethered by a suitable linker that would form the C6-C7 bridge of the final product. Heating in the presence of a copper catalyst and a base would then effect the intramolecular C-N bond formation to construct the seven-membered ring.

Multicomponent and Cascade Reactions

Multicomponent and cascade reactions have emerged as powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single step from multiple starting materials. These strategies offer significant advantages in terms of efficiency and atom economy.

Dual catalysis systems, particularly those employing rhodium and palladium, have enabled novel and efficient routes to dibenzazepine (B1670418) derivatives. A notable example is the palladium-catalyzed domino N-benzylation/intramolecular direct arylation of sulfonanilides with 2-bromobenzyl bromides. This reaction provides access to N-sulfonyl-6,7-dihydro-5H-dibenzo[c,e]azepines in good yields. nih.gov

The reaction proceeds through an initial palladium-catalyzed N-benzylation of the sulfonanilide, followed by an intramolecular C-H activation and arylation to form the seven-membered ring. The regioselectivity of the cyclization can be controlled to favor the formation of the dihydrodibenzo[c,e]azepine over isomeric biaryl sultams. nih.gov

| Substrates | Catalyst System | Product | Yield | Ref. |

| Sulfonanilides and 2-bromobenzyl bromides | Palladium | N-sulfonyl-6,7-dihydro-5H-dibenzo[c,e]azepines | Good | nih.gov |

Microwave-assisted organic synthesis has gained prominence for its ability to accelerate reaction rates and improve yields. In the context of dibenzazepine synthesis, microwave irradiation has been effectively utilized in multicomponent strategies to construct the dibenzo[c,e]azepinone scaffold. researchgate.net Although this yields an oxidized form of the target molecule, it demonstrates a rapid and efficient entry to the core ring system.

These methods often involve the reaction of a bifunctional biphenyl precursor, an amine, and a third component under microwave irradiation. The enhanced reaction kinetics under microwave conditions allows for the rapid assembly of the tricyclic structure. researchgate.net Further chemical modifications would be necessary to reduce the azepinone to the desired this compound.

Photochemical methods offer unique pathways for the construction of complex molecular architectures under mild conditions. A photoinduced intramolecular carbosulfonylation has been developed for the synthesis of sulfone-containing dibenzazepine derivatives. acs.org This reaction involves the visible-light-mediated reaction of an N-benzyl-N-(2-ethynylaryl)amide with sulfur dioxide and an aryldiazonium tetrafluoroborate.

The transformation proceeds via the generation of an arylsulfonyl radical, which adds to the alkyne moiety. The resulting vinyl radical then undergoes an intramolecular cyclization to afford the vinylsulfonylated dibenzazepine derivative in moderate to good yields. acs.org

Dehydrogenation of Iminodibenzyl (B195756) Precursors

The dehydrogenation of the corresponding saturated heterocyclic precursor, 6,7-dihydro-5H-dibenzo[c,e]azepine (an iminodibenzyl isomer), is a logical final step to introduce the endocyclic double bond present in this compound. While specific literature detailing this transformation for the [c,e] isomer is not as prevalent as for the [b,f] isomer (iminostilbene), the general principles of catalytic dehydrogenation are applicable.

Typically, this transformation is achieved using a palladium catalyst, often supported on carbon (Pd/C), in the presence of a hydrogen acceptor at elevated temperatures. The hydrogen acceptor facilitates the removal of hydrogen from the substrate, driving the reaction towards the formation of the unsaturated product. Various hydrogen acceptors can be employed, and the choice of solvent and reaction conditions can significantly influence the efficiency of the dehydrogenation process.

Ring Expansion Approaches

Ring expansion reactions represent a powerful strategy for the synthesis of medium-sized rings, such as the seven-membered azepine ring of the this compound system. These methods often utilize readily available smaller ring precursors, transforming them into the desired larger heterocyclic framework. Classical examples of such transformations include the Beckmann and Schmidt rearrangements.

The Beckmann rearrangement is a well-established acid-catalyzed conversion of an oxime to an amide. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.combyjus.com In the context of dibenzazepine synthesis, a suitably substituted fluorenone oxime could serve as a precursor. Protonation of the oxime hydroxyl group would facilitate a rearrangement, leading to the expansion of the five-membered ring to the seven-membered lactam of the dibenzazepine system. Subsequent reduction of the lactam would then yield the corresponding this compound.

Similarly, the Schmidt reaction involves the reaction of a ketone with hydrazoic acid in the presence of a strong acid to yield an amide. rsyn.orgwikipedia.orgchimia.chorganic-chemistry.org A fluorenone derivative could potentially undergo a Schmidt reaction to afford the corresponding dibenzazepinone, which can then be reduced to the target azepine. The regioselectivity of both the Beckmann and Schmidt rearrangements is a critical consideration and is dependent on the stereochemistry of the oxime or the migratory aptitude of the groups attached to the carbonyl, respectively.

A base-mediated ring expansion has also been reported for the synthesis of dibenzo[a,d]azepines, demonstrating the utility of this strategy in accessing related tricyclic azepine systems. While this example pertains to a different isomer, the underlying principle of expanding a six-membered ring containing a suitable leaving group to a seven-membered azepine ring could be conceptually applied to precursors for this compound. amanote.com

Electrochemical Synthesis Routes

Electrochemical methods offer a green and often highly efficient alternative to traditional chemical synthesis, relying on the use of electric current to drive chemical reactions. While direct electrochemical synthesis of this compound is not extensively documented, related electrochemical transformations suggest potential routes.

Anodic oxidation has been employed for the intramolecular cyclization of various organic molecules. For instance, the anodic oxidation of bisamides derived from diaminoalkanes can lead to cyclized products. nih.gov A hypothetical electrochemical route to this compound could involve the anodic oxidation of a suitably functionalized 2,2'-disubstituted biphenyl precursor. For example, an N-substituted 2,2'-bis(aminomethyl)biphenyl derivative could potentially undergo intramolecular cyclization upon anodic oxidation to form the desired seven-membered ring. The efficiency of such a process would depend on the oxidation potential of the substrate and the stability of the resulting radical cation intermediate.

Furthermore, the electrochemical generation of sulfonamidyl radicals via anodic oxidation has been shown to be effective in the synthesis of benzosultams. nih.gov This suggests that radical-based cyclizations initiated electrochemically could be a viable strategy for the formation of the dibenzazepine ring system. The success of such an approach would hinge on the ability to generate a radical at a suitable position on a biphenyl precursor to facilitate an intramolecular cyclization.

Stereoselective Synthesis of Dibenzazepines

The development of stereoselective methods for the synthesis of chiral dibenzazepines is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. Both biocatalytic and chemocatalytic approaches have been successfully employed to achieve high levels of enantioselectivity.

Biocatalytic Approaches

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds, offering high selectivity under mild reaction conditions. Imine reductases and transaminases are two classes of enzymes that have been successfully applied to the stereoselective synthesis of dibenzazepines and their precursors. manchester.ac.ukwhiterose.ac.uknih.gov

Imine reductases (IREDs) are a class of enzymes that catalyze the asymmetric reduction of imines to chiral amines, utilizing a nicotinamide (B372718) cofactor. nih.gov This methodology has been effectively applied to the synthesis of enantiomerically enriched 5-methyl-6,7-dihydro-5H-dibenz[c,e]azepine through the reduction of the corresponding parent imine. manchester.ac.ukwhiterose.ac.uknih.gov A panel of IREDs has been screened, identifying several enantiocomplementary enzymes capable of producing either the (R)- or (S)-enantiomer with excellent enantioselectivity. manchester.ac.ukwhiterose.ac.uknih.gov

Crystallographic studies have provided insight into the mechanism of stereocontrol, suggesting that IREDs can bind a specific conformer of the imine substrate in the active site. manchester.ac.ukwhiterose.ac.uknih.gov This pre-positioning of the substrate allows for a facial-selective hydride transfer from the cofactor, leading to the formation of the major product conformer directly. manchester.ac.ukwhiterose.ac.uknih.gov

| Enzyme | Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| IRED-1 | 5-methyl-5H-dibenz[c,e]azepine-6,7-diium | (R)-5-methyl-6,7-dihydro-5H-dibenz[c,e]azepine | >99 | 98 |

| IRED-2 | 5-methyl-5H-dibenz[c,e]azepine-6,7-diium | (S)-5-methyl-6,7-dihydro-5H-dibenz[c,e]azepine | >99 | >99 |

Transaminases (ω-TAs) are enzymes that catalyze the transfer of an amino group from a donor to a carbonyl acceptor, enabling the asymmetric synthesis of chiral amines from prochiral ketones. mbl.or.krscispace.comuab.catresearchgate.netnih.gov This biocatalytic approach has been utilized to produce enantiopure precursors for the synthesis of dibenzazepines. manchester.ac.ukwhiterose.ac.uknih.gov

Specifically, ω-TAs have been successfully employed for the production of enantiopure 1-(2-bromophenyl)ethan-1-amine. manchester.ac.ukwhiterose.ac.uknih.gov This chiral amine serves as a valuable building block, allowing for the introduction of a stereocenter that can be elaborated into the dibenzazepine framework through subsequent chemical transformations. This orthogonal strategy for installing chirality provides a versatile alternative to the direct asymmetric reduction of the final imine. The use of transaminases for the synthesis of bulky chiral amines has been a subject of extensive research, with protein engineering efforts aimed at expanding the substrate scope of these enzymes. nih.govqub.ac.uk

| Enzyme | Substrate | Product | Conversion (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| ω-TA-1 | 1-(2-bromophenyl)ethan-1-one | (S)-1-(2-bromophenyl)ethan-1-amine | 95 | >99 |

| ω-TA-2 | 1-(2-bromophenyl)ethan-1-one | (R)-1-(2-bromophenyl)ethan-1-amine | 88 | 99 |

Intramolecular Asymmetric Reductive Amination

Transition metal-catalyzed intramolecular asymmetric reductive amination (ARA) represents a highly efficient and atom-economical method for the synthesis of chiral N-heterocycles. An iridium-catalyzed intramolecular ARA of bridged biaryl derivatives has been developed for the synthesis of enantioenriched dibenz[c,e]azepines. rsc.orgscispace.comrsc.org

This approach utilizes a chiral iridium catalyst to effect the reductive amination of a precursor containing both an aldehyde or ketone and an amine functionality tethered by a biphenyl backbone. This methodology allows for the synthesis of dibenz[c,e]azepines possessing both central and axial chirality with excellent levels of enantiocontrol. rsc.orgscispace.comrsc.org The reaction proceeds with a broad substrate scope, tolerating a variety of substituents on the aromatic rings. The synthetic utility of the resulting chiral dibenz[c,e]azepines has been demonstrated through their conversion into chiral amino acid derivatives and phosphoramidite (B1245037) ligands. rsc.orgscispace.com

| Substrate | Catalyst System | Product | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| 2'-(aminomethyl)-[1,1'-biphenyl]-2-carbaldehyde | [Ir(COD)Cl]₂ / (S)-SEGPHOS | (S)-6,7-dihydro-5H-dibenz[c,e]azepine | 95 | 96 |

| 2'-(1-aminoethyl)-[1,1'-biphenyl]-2-carbaldehyde | [Ir(COD)Cl]₂ / (R)-SYNPHOS | (5R,7R)-5-methyl-6,7-dihydro-5H-dibenz[c,e]azepine | 88 | 97 |

Atropo-diastereoselective Coupling for Axial Chirality

The synthesis of axially chiral 5H-Dibenz(c,e)azepines and their derivatives has been significantly advanced through atropo-diastereoselective coupling methodologies. These strategies capitalize on the introduction of a chiral auxiliary or a predefined stereocenter to direct the formation of the biaryl axis in a diastereoselective manner. This approach allows for precise control over the axial chirality, which is crucial for applications in asymmetric catalysis and materials science.

One prominent strategy involves an intramolecular asymmetric reductive amination (ARA) of bridged biaryl derivatives. This method has been successfully employed to generate dibenz[c,e]azepines containing both central and axial chiralities with high levels of enantiocontrol. rsc.orgrsc.org For instance, an Iridium-catalyzed ARA of specific bridged biaryl precursors has been shown to produce a range of enantioenriched dibenz[c,e]azepines in excellent yields and with up to 97% enantiomeric excess (ee). rsc.orgrsc.org This methodology represents a significant advancement in the enantioselective synthesis of these chiral heterocyclic compounds. rsc.org A gram-scale synthesis using this method has demonstrated its practical utility. rsc.org

Another effective diastereoselective approach utilizes a chiral auxiliary to control the stereochemical outcome. For example, (R)-2-phenylglycinol has been used as a chiral auxiliary to synthesize (-)-5-Methyl-6,7-dihydro-5H-dibenz[c,e]azepine enantioselectively from 2'-acetylbiphenyl-2-carboxylic acid. nih.govmanchester.ac.uk This method establishes both the central and axial chirality simultaneously. nih.govmanchester.ac.uk The biaryl axis in the resulting secondary amine preferentially adopts the aS-configuration. nih.govmanchester.ac.uk Interestingly, conversion to the corresponding N-Boc derivative can lock the axis into the aR-configuration. nih.govmanchester.ac.uk

Furthermore, Palladium-catalyzed intramolecular direct arylation has been developed for the atroposelective formation of dibenz[c,e]azepines through a center-to-axis chirality transfer. This process allows for the creation of axially biased tropos dibenz[c,e]azepines. rsc.org The strategic placement of alkyl substituents can influence the conformational dynamics, leading to a strong preference for a specific axial configuration. rsc.org

Recent advancements have also explored copper-catalyzed asymmetric intramolecular reductive or borylative cyclizations of 2'-vinyl-biaryl-2-imines. researchgate.netnih.govus.es These reactions, utilizing a copper(I) catalyst with a chiral bisphosphine ligand, afford 7-membered bridged biarylamines with both central and axial stereogenic elements in high yields and with excellent diastereo- and enantioselectivities (>20:1 d.r., up to 99% ee). researchgate.netnih.govus.es

The following table summarizes selected examples of atropo-diastereoselective coupling reactions for the synthesis of chiral this compound derivatives, highlighting the catalyst, auxiliary or strategy, and the stereochemical outcome.

Table 1: Examples of Atropo-diastereoselective Syntheses of this compound Derivatives

| Catalyst / Auxiliary | Substrate Type | Product | Yield | Enantiomeric Excess (ee) / Diastereomeric Ratio (d.r.) |

| Ir-catalyst | Bridged biaryl derivative | Enantioenriched dibenz[c,e]azepine | High | Up to 97% ee |

| (R)-2-phenylglycinol | 2'-acetylbiphenyl-2-carboxylic acid | (-)-5-Methyl-6,7-dihydro-5H-dibenz[c,e]azepine | - | High enantioselectivity |

| Pd-catalyst | N-(2-bromobenzyl)-N-(1-arylalkyl)methanesulfonamide | 6,7-Dihydro-5H-dibenz[c,e]azepine | - | Diastereoselective |

| Cu(I) / Chiral bisphosphine ligand | 2'-vinyl-biaryl-2-imine | 7-membered bridged biarylamine | Up to 98% | >20:1 d.r., up to 99% ee |

These methodologies underscore the power of atropo-diastereoselective coupling in accessing structurally diverse and stereochemically defined this compound derivatives. The ability to control axial chirality through the influence of a pre-existing stereocenter or a chiral auxiliary provides a robust platform for the synthesis of these valuable compounds.

Chemical Transformations and Reaction Mechanisms of 5h Dibenz C,e Azepine Derivatives

Diversification via Functionalization Reactions

Functionalization of the 5H-dibenz(c,e)azepine core can be achieved at several positions, including the azepine nitrogen and the aromatic rings. These modifications are crucial for tuning the molecule's physicochemical properties and biological activities.

The secondary amine of the this compound scaffold is a common site for functionalization. N-alkylation and N-arylation reactions are standard methods for introducing a wide array of substituents at this position.

N-alkylation is frequently accomplished by reacting the parent azepine with alkyl halides. For instance, the synthesis of imipramine (B1671792), a well-known antidepressant drug with a dibenzo[b,f]azepine core, traditionally involves the alkylation of the corresponding dihydro-5H-dibenzo[b,f]azepine with an alkyl halide. nih.gov This general strategy is applicable to this compound derivatives as well, allowing for the introduction of various alkyl chains.

N-arylation of the azepine nitrogen can be achieved through metal-catalyzed cross-coupling reactions. Palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for this transformation. For example, the reaction of 5H-dibenzo[b,f]azepine with aryl halides in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand, such as RuPhos, can afford N-aryldibenzo[b,f]azepines in excellent yields. nih.gov Similar conditions can be applied to the this compound system to introduce diverse aryl and heteroaryl groups. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity. nih.gov

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-Alkylation | Alkyl halides | N-Alkyl-5H-dibenz(c,e)azepines | nih.gov |

| N-Arylation | Aryl halides, Pd catalyst (e.g., L6 Pd G4), phosphine ligand (e.g., RuPhos) | N-Aryl-5H-dibenz(c,e)azepines | nih.gov |

The introduction of substituents onto the aromatic rings of the this compound scaffold is another key strategy for diversification. Halogenation, in particular, provides a versatile handle for subsequent cross-coupling reactions to introduce a wide range of functional groups.

While direct halogenation of the this compound core can lead to a mixture of products, regioselective methods have been developed for related heterocyclic systems. For instance, in 1,4-benzodiazepinones, direct halogenation with N-halosuccinimides (NXS) can introduce halogens onto the central aromatic ring. nih.gov Catalyst-controlled C-H activation, using palladium acetate, can direct halogenation to specific positions, such as the ortho position of a phenyl side chain. nih.gov These strategies could potentially be adapted for the regioselective halogenation of this compound.

Once halogenated, the derivatives can undergo further transformations. For example, chlorine atoms on the aromatic rings can be replaced by various substituents, such as aromatic moieties, through palladium-catalyzed cross-coupling reactions. nih.gov This allows for the exploration of structure-activity relationships by modifying the substitution pattern on the phenyl rings. nih.gov

| Reaction | Reagents | Potential Outcome for this compound | Reference |

| Direct Halogenation | N-Halosuccinimides (NBS, NIS) | Halogenation on aromatic rings | nih.gov |

| Pd-Catalyzed C-H Halogenation | Pd(OAc)₂, NXS | Regioselective halogenation | nih.gov |

| Cross-Coupling | Arylboronic acids, Pd catalyst | Introduction of new aryl groups | nih.gov |

Carboxamidation of the azepine nitrogen is a significant transformation, leading to the formation of amide derivatives. This functionalization is particularly important in the synthesis of pharmacologically active compounds.

A prominent example is the synthesis of carbamazepine (B1668303) (5H-dibenz[b,f]azepine-5-carboxamide). google.com One method involves the reaction of iminostilbene (B142622) (5H-dibenz[b,f]azepine) with an alkali metal cyanate (B1221674) in the presence of an acid. google.comgoogle.com Another approach is the reaction of 5H-dibenzo[b,f]azepine-5-carbonyl chloride with an amine, such as pyrrolidine (B122466) or 1-phenylpiperazine, in the presence of a base like triethylamine. lew.ro This reaction proceeds through a nucleophilic acyl substitution mechanism.

The general procedure for carboxamidation involves the reaction of the this compound with a suitable carbamoylating agent. For instance, reacting the parent amine with phosgene (B1210022) or a phosgene equivalent generates a carbamoyl (B1232498) chloride, which can then be reacted with ammonia (B1221849) or a primary/secondary amine to yield the desired carboxamide.

| Starting Material | Reagents | Product | Reference |

| 5H-Dibenz[b,f]azepine | Alkali metal cyanate, acid | 5H-Dibenz[b,f]azepine-5-carboxamide | google.comgoogle.com |

| 5H-Dibenzo[b,f]azepine-5-carbonyl chloride | Amine (e.g., pyrrolidine), triethylamine | N-Substituted 5H-dibenzo[b,f]azepine-5-carboxamide | lew.ro |

Elucidation of Reaction Mechanisms

Understanding the reaction mechanisms involved in the transformation of this compound derivatives is crucial for optimizing reaction conditions and predicting product formation. This subsection focuses on the mechanistic aspects of oxidative degradation and electrochemical oxidation.

The oxidative degradation of dibenzoazepine derivatives has been studied to understand their stability and metabolic pathways. Studies on related compounds like imipramine provide insights into the potential degradation pathways of this compound.

The oxidation of imipramine by peroxydisulfate (B1198043) (S₂O₈²⁻) in acidic media has been shown to proceed through the formation of distinct intermediates. researchgate.net The initial step involves the formation of a free organic radical. This is followed by a C-C coupling reaction leading to a dimeric dication. researchgate.net Further reaction of this dimeric intermediate can lead to a positively charged radical dimer as a final product. researchgate.net Alongside this main pathway, substituent cleavage degradation processes can also occur, resulting in other dimeric derivatives. researchgate.net The formation of radical and intermediate products in such reactions has been detected using techniques like EPR and NMR spectroscopy. researchgate.net

These findings suggest that the oxidative degradation of this compound derivatives likely involves radical intermediates and potential dimerization or polymerization pathways, depending on the oxidant and reaction conditions.

The electrochemical behavior of this compound derivatives is of interest for developing electroanalytical methods and understanding their redox properties. While specific studies on this compound are limited, the electrochemical oxidation of similar aromatic and heterocyclic compounds provides a framework for understanding the potential mechanisms.

In flavonoids, which also contain fused aromatic and heterocyclic rings, electrochemical oxidation often occurs at the hydroxyl groups on the aromatic rings. mdpi.com The oxidation can be a reversible or irreversible process, depending on the stability of the resulting radical cations or quinone-type structures. mdpi.com For this compound, the nitrogen atom and the biphenyl (B1667301) system are potential sites for oxidation. The initial electron transfer would likely form a radical cation, which could then undergo further reactions such as dimerization, polymerization, or reaction with the solvent or supporting electrolyte. The specific mechanism and final products would be highly dependent on the applied potential, the solvent system, and the pH of the medium.

Studies on Central-to-Axial Chirality Relay Phenomena

The bridged biaryl structure of this compound derivatives makes them ideal candidates for studying the transmission of stereochemical information, specifically the relay of chirality from a stereocenter (central chirality) to a stereogenic axis (axial chirality). This phenomenon is of significant interest for the design of chiral ligands and catalysts for asymmetric synthesis.

A notable investigation in this area is the enantioselective synthesis of (-)-5-methyl-6,7-dihydro-5H-dibenz[c,e]azepine. nih.govmanchester.ac.ukmanchester.ac.uk This secondary amine possesses both a stereocenter at the 5-position and a chiral biaryl axis. The synthesis was accomplished using (R)-2-phenylglycinol as a chiral auxiliary, which effectively controlled the stereochemistry of both chiral elements. nih.govmanchester.ac.uk

The key finding of this research was the demonstration of a clear relationship between the central chirality at C-5 and the preferred configuration of the biaryl axis. In the resulting (5R)-5-methyl-6,7-dihydro-5H-dibenz[c,e]azepine, the biaryl axis preferentially adopts an aS-configuration. nih.govmanchester.ac.uk This preference is dictated by the steric demand of the methyl group at the stereocenter, which favors a pseudoequatorial orientation within the seven-membered ring. This, in turn, forces the biaryl axis into a specific conformation.

Table 1: Central-to-Axial Chirality Relay in 5-Methyl-6,7-dihydro-5H-dibenz[c,e]azepine Derivatives

| Compound | N-Substituent | C-5 Configuration | Preferred Axial Configuration | Key Observation |

| (-)-5-Methyl-6,7-dihydro-5H-dibenz[c,e]azepine | H | R | aS | The methyl group at the stereocenter directs the axial chirality. nih.govmanchester.ac.uk |

| N-Boc derivative of (-)-5-Methyl-6,7-dihydro-5H-dibenz[c,e]azepine | Boc | R | aR | Acylation of the nitrogen atom "switches" the preferred axial configuration. nih.govmanchester.ac.uk |

Data sourced from Pira, S. L., Wallace, T. W., & Graham, J. P. (2009). nih.govmanchester.ac.uk

A particularly fascinating aspect of this chirality relay is its "switchable" nature. nih.govmanchester.ac.uk When the secondary amine was converted to its corresponding N-Boc (tert-butoxycarbonyl) derivative, the preferred configuration of the biaryl axis inverted to aR. nih.govmanchester.ac.uk This switching is attributed to the increased steric bulk of the Boc group, which forces the 5-methyl group into a pseudoaxial position to minimize steric interactions. This change in the conformation of the stereocenter directly dictates the inversion of the biaryl axis. This controllable switching of axial chirality based on the substitution at the nitrogen atom highlights the dynamic stereochemical nature of the this compound framework and its potential for application in the development of molecular switches and smart materials.

Further studies on related dibenzo[b,d]azepin-7(6H)-ones have also explored the complex interplay of multiple chiral axes within the molecule, reinforcing the concept that the stereochemical properties of these seven-membered rings are intricately linked and can be influenced by substitution patterns. acs.orgnih.govnih.gov The presence of stereogenic centers in the bridging portion of dibenzoazepines is a known strategy to impose a specific configuration on the biaryl axis. rsc.org

Spectroscopic and Analytical Characterization in 5h Dibenz C,e Azepine Research

Application of Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights

Spectroscopic methods form the cornerstone of chemical analysis, providing detailed information about molecular structure, bonding, and dynamics. In the study of 5H-Dibenz(c,e)azepine, these techniques are crucial for verifying the outcomes of synthetic procedures and for probing the intricate details of reaction pathways.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural determination of this compound derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecular framework. mdpi.comresearchgate.net

In ¹H NMR, the chemical shifts (δ) and coupling constants (J) of protons reveal their connectivity and spatial relationships. For instance, in derivatives of 6,7-dihydro-5H-dibenzo[c,e]azepine, the aromatic protons typically appear as a multiplet in the range of δ 7.20–7.60 ppm, while the benzylic protons at the C5 and C7 positions show characteristic signals that are sensitive to substitution and stereochemistry. mdpi.com

Variable Temperature NMR (VT-NMR) is a powerful technique used to study dynamic processes, such as conformational changes. For 5,5,7,7-tetramethyl-6,7-dihydro-5H-dibenzo[c,e]azepine, a VT-NMR study was employed to determine the rotational barrier of the aryl-aryl bond. mdpi.com This analysis revealed that the compound is conformationally flexible at room temperature, which is a crucial property for its application as a chirality probe. mdpi.com A comparison with the unsubstituted 6,7-dihydro-5H-dibenzo[c,e]azepine showed that the four benzylic methyl groups increase the rotational barrier by approximately 5.5 kcal/mol. mdpi.com

Table 1: Selected ¹H and ¹³C NMR Data for this compound Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) | Solvent |

| 5,7-Dimethyl-6,7-dihydro-5H-dibenzo[c,e]azepine | ¹H | 1.34 (d, J = 6.6 Hz, 6H), 1.82 (br s, 1H), 3.49 (q, J = 6.6, 2H), 7.40 – 7.60 (m, 8H) | CDCl₃ |

| ¹³C | 18.81, 50.77, 124.42, 127.68, 128.03, 128.36, 139.85, 141.43 | CDCl₃ | |

| 5,5,7-Trimethyl-6,7-dihydro-5H-dibenzo[c,e]azepine-N-oxide | ¹H | 0.89 (d, J = 7.3 Hz, 3H), 1.22 (d, J = 7.3 Hz, 3H), 5.93 (q, J = 6.7 Hz, 1H), 6.03 (q, J = 6.7 Hz, 1H), 7.27 (t, J = 7.4 Hz, 2H), 7.35 (t, J = 7.2 Hz, 2H), 7.40–7.60 (m, 4H) | CDCl₃ |

| ¹³C | 18.92, 22.45, 55.05, 64.30, 128.64, 128.82, 129.41, 129.64, 129.67, 129.82, 130.16, 130.30, 136.07, 136.55, 139.18, 140.05 | CDCl₃ | |

| N-Boc-5-methyl-6,7-dihydro-5H-dibenz[c,e]azepine | ¹H | 4.60 (br s, 2H), 5.20 (br s, 2H), 7.30 – 7.45 (m, 3H), 7.45 – 7.60 (m, 5H) | CDCl₃ |

| ¹³C | 47.50, 53.88, 128.35, 128.51, 128.67, 128.82, 129.14, 129.31, 129.46, 130.28, 130.77, 132.13, 139.56, 140.58 | CDCl₃ |

Data sourced from reference mdpi.com.

Mass spectrometry (MS) is essential for determining the molecular weight and confirming the elemental composition of synthesized this compound derivatives. Techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly used. mdpi.comlew.ro High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are critical for confirming molecular formulas. nih.gov

MS analysis not only confirms the final products but is also invaluable for identifying reaction intermediates. For example, in a multi-step synthesis of a tetramethyl derivative, a hydroxylamine (B1172632) intermediate was identified by its mass spectrum, which showed characteristic fragmentation patterns. mdpi.com ESI-MS is particularly useful for analyzing polar and high-molecular-weight compounds and can provide evidence for the structure of intermediates in complex reaction mixtures. lew.ro The fragmentation patterns observed in the mass spectra give structural clues that corroborate data from other spectroscopic methods. lew.ro

Table 2: Mass Spectrometry Data for this compound Derivatives

| Compound | Ionization Method | m/z (Relative Abundance %) | Interpretation |

| 5,7-Dimethyl-6,7-dihydro-5H-dibenzo[c,e]azepine | EI | 223 (M⁺, 7), 208 (100), 191 (11), 178 (10), 165 (24) | Molecular ion and key fragments |

| 5,5,7-Trimethyl-6,7-dihydro-5H-dibenzo[c,e]azepine-N-oxide | EI | 252 (M⁺, 44), 222 (74), 207 (66), 193 (40), 180 (100), 165 (76) | Molecular ion and key fragments |

| N-Boc-5-methyl-6,7-dihydro-5H-dibenz[c,e]azepine | EI | 224 (M⁺, 87), 194 (100), 179 (24), 166 (60), 165 (62), 152 (18) | Molecular ion and key fragments |

| Hydroxylamine Intermediate | EI | 235 (M⁺-H₂O, 2), 222 (100), 205 (10), 178 (11), 165 (12), 103 (8) | Identification of reaction intermediate |

Data sourced from reference mdpi.com.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the context of this compound chemistry, IR is used to confirm the presence of key structural features and to monitor the progress of reactions, such as the introduction or modification of functional groups. researchgate.netnepjol.info

Characteristic absorption bands for this compound derivatives include C-H stretching vibrations for aromatic rings (around 3000-3100 cm⁻¹) and aliphatic groups (around 2850-2960 cm⁻¹). libretexts.orgpressbooks.pub If the azepine nitrogen is part of an amide, a strong carbonyl (C=O) stretching band will be observed, typically in the range of 1630-1690 cm⁻¹. researchgate.net The presence of an N-H bond in secondary amines gives rise to a characteristic absorption in the 3300-3500 cm⁻¹ region. pressbooks.pub For example, the synthesis of azepine derivatives with hydroxyl groups can be confirmed by a characteristic broad O-H stretching band around 3400-3500 cm⁻¹. nepjol.info

Table 3: Characteristic IR Absorption Frequencies for Functional Groups in Dibenzo[c,e]azepine Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H | 2850 - 2960 | Stretching |

| Carbonyl (Amide) C=O | 1630 - 1690 | Stretching |

| Amine N-H | 3300 - 3500 | Stretching |

| Hydroxyl O-H | 3200 - 3600 (broad) | Stretching |

| C=N (Imine/Nitrone) | 1600 - 1690 | Stretching |

Data compiled from general IR spectroscopy principles and specific examples. nepjol.infoceon.rs

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure and conjugation. For this compound derivatives, which contain biphenyl (B1667301) chromophores, UV-Vis spectroscopy is used to characterize the compounds and, in some cases, to follow reaction kinetics. lew.ro The position of the maximum absorption (λmax) is sensitive to the extent of π-conjugation and the presence of various substituents. lew.ro For example, dibenzo[b,f]azepine derivatives with carbonyl groups show characteristic absorptions for the aromatic rings (around 205 nm) and the carbonyl group (around 250 nm). lew.ro This technique can be employed to monitor reactions where a chromophore is formed or consumed, allowing for the determination of reaction rates. rsc.org

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. nih.gov While most stable organic molecules are diamagnetic (no unpaired electrons) and thus EPR-silent, this technique is invaluable for studying reaction mechanisms that involve radical intermediates. nih.gov

In the synthesis of 5,5,7,7-tetramethyl-6,7-dihydro-5H-dibenzo[c,e]azepine, a paramagnetic nitroxyl (B88944) oxide intermediate is formed. mdpi.com The ¹H NMR spectrum of this intermediate showed very broad bands, a characteristic feature of paramagnetic compounds, preventing detailed characterization by NMR. mdpi.com In such cases, EPR spectroscopy would be the definitive method to detect and characterize the radical species, providing insight into its electronic structure and environment. nih.govsrce.hr

Chiroptical Spectroscopy in Molecular Chirality Sensing

The 6,7-dihydro-5H-dibenzo[c,e]azepine framework is a pro-chiral (or tropos) biphenyl system. This means that while the molecule itself may not be chiral, it can adopt a preferred twist (P or M helicity) when it interacts with or is attached to a chiral molecule. mdpi.com This property makes it an excellent molecular chirality sensor. mdpi.com

Chiroptical techniques, particularly Electronic Circular Dichroism (ECD), are used to probe this induced chirality. ECD measures the differential absorption of left and right circularly polarized light. When a chiral substrate induces a preferred twist in the dibenz[c,e]azepine moiety, a diagnostic band appears in the ECD spectrum. mdpi.com The sign of this ECD band is directly related to the sign of the biphenyl twist, which in turn is determined by the absolute configuration of the chiral substrate. mdpi.com Therefore, by observing the ECD spectrum of the dibenz[c,e]azepine derivative in the presence of a chiral analyte, the absolute configuration of the analyte can be established. mdpi.com This application is a powerful example of using a molecular scaffold to translate central chirality into an easily detectable axial chirality signal. mdpi.comrsc.org

Theoretical and Computational Investigations of 5h Dibenz C,e Azepine Systems

Molecular Modeling and Simulation Approaches

Computational chemistry provides powerful tools for understanding the structural dynamics and interaction profiles of complex organic molecules like 5H-Dibenz(c,e)azepine. Through molecular modeling and simulation, researchers can gain insights into the conformational behavior and biological interactions of this scaffold, guiding the design of new derivatives with specific properties.

While specific molecular docking and dynamics simulation studies focusing exclusively on this compound are not extensively detailed in the public literature, the known biological activities of its derivatives provide a clear basis for such computational investigations. A number of derivatives have demonstrated significant anti-inflammatory and analgesic properties. nih.gov These activities have been linked to the inhibition of several key enzymes, which serve as logical targets for in silico analysis. nih.gov

Potential Biological Targets for Simulation:

Prostaglandin Synthetase: As a key enzyme in the inflammatory pathway, its inhibition is a common mechanism for anti-inflammatory drugs.

Lysosomal Hydrolytic Enzymes: Agents that inhibit these enzymes can reduce tissue damage associated with inflammation. nih.gov

Proteolytic Enzymes: The inhibition of trypsin, elastase, and collagenase has been observed for active this compound derivatives, suggesting a role in modulating protein degradation pathways relevant to inflammation and other diseases. nih.gov

Molecular docking studies would be employed to predict the binding poses of various this compound derivatives within the active sites of these target proteins. Such studies help identify crucial interactions, like hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. Following docking, molecular dynamics (MD) simulations can be used to assess the stability of the ligand-protein complex over time, providing a more dynamic picture of the interaction and helping to refine the understanding of the binding mechanism.

The table below outlines the identified biological targets for this compound derivatives, which are prime candidates for future molecular docking and simulation studies.

| Target Enzyme Class | Specific Examples | Potential Therapeutic Relevance |

| Oxidoreductases | Prostaglandin Synthetase | Anti-inflammatory |

| Hydrolases | Lysosomal Hydrolytic Enzymes | Anti-inflammatory |

| Peptidases | Trypsin, Elastase, Collagenase | Anti-inflammatory, Tissue Protection |

This table is based on biological activity data which forms the foundation for computational modeling. nih.gov

The this compound core is a bridged biaryl system, a structure that gives rise to unique and fascinating stereochemical properties. The central seven-membered ring and the covalent bridge force the two phenyl rings to exist in a twisted, non-planar orientation. This twist results in axial chirality, and if the rotation around the biaryl single bond (the axis of chirality) is sufficiently hindered, stable stereoisomers known as atropisomers can exist. mdpi.com

Research has shown that the conformational dynamics of the 6,7-dihydro-5H-dibenz[c,e]azepine system function as a "centre-axis chirality relay." manchester.ac.uknih.gov In this phenomenon, a stereocenter at one of the benzylic positions (C5 or C7) directly influences the preferred rotational conformation (or twist) of the entire biaryl axis. manchester.ac.uk For instance, (-)-5-Methyl-6,7-dihydro-5H-dibenz[c,e]azepine preferentially adopts a conformation where the biaryl axis has an aS configuration, which places the C5-methyl group in a pseudoequatorial position. nih.gov

Computational methods, particularly molecular mechanics calculations, have been instrumental in predicting and confirming these conformational preferences. manchester.ac.uknih.gov A significant finding from these studies is that the chirality of the biaryl axis can be switched and even locked by chemical modification of the nitrogen atom at position 6. When the secondary amine in the aforementioned methyl derivative is converted to its N-Boc (tert-butyloxycarbonyl) derivative, the biaryl axis is forced to invert and lock into the opposite, aR-configuration. nih.gov

The energy required to overcome the rotation around the aryl-aryl bond is known as the torsional barrier. This barrier can be quantified experimentally using techniques like variable-temperature NMR (VT-NMR), which measures the coalescence of signals as the rate of interconversion between atropisomers increases with temperature. A VT-NMR study on 5,5,7,7-tetramethyl-6,7-dihydro-5H-dibenzo[c,e]azepine determined the rotational barrier of the aryl-aryl bond, revealing that the compound is conformationally flexible at room temperature, allowing for the free interconversion of its M and P atropisomeric forms. mdpi.com This flexibility is crucial for its application as a molecular chirality sensor. mdpi.com

The table below summarizes the relationship between substitution and conformational control in the 6,7-dihydro-5H-dibenz[c,e]azepine system.

| Compound Derivative | N(6) Substituent | C(5) Stereocenter | Biaryl Axis Configuration | Method of Prediction/Confirmation |

| 5-Methyl-6,7-dihydro-5H-dibenz[c,e]azepine | -H (Amine) | S | aS (preferred) | Molecular Mechanics / Synthesis nih.gov |

| N-Boc-5-Methyl-6,7-dihydro-5H-dibenz[c,e]azepine | -Boc | S | aR (locked) | Molecular Mechanics / Synthesis nih.gov |

| 5,5,7,7-Tetramethyl-6,7-dihydro-5H-dibenzo[c,e]azepine | -H (Amine) | N/A | Interconverting M/P forms | VT-NMR mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) and In Silico Studies for Mechanistic Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These in silico models are invaluable for predicting the activity of novel compounds and for gaining mechanistic insights into how structural modifications influence therapeutic effects.

The foundation for a robust QSAR model is a dataset of compounds with well-defined structural variations and corresponding biological activity data. A study on the anti-inflammatory and analgesic activities of various this compound derivatives provides an ideal starting point for such an analysis. nih.gov In this research, different substituents were introduced at the N(6) position of the azepine ring, and the resulting compounds were tested in rodent models. nih.gov

A hypothetical QSAR study on these compounds would proceed as follows:

Data Collection: A dataset would be compiled consisting of the this compound derivatives from the study.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated. These descriptors quantify various physicochemical properties, such as:

Steric properties: Molecular weight, volume, surface area.

Electronic properties: Dipole moment, partial charges, HOMO/LUMO energies.

Hydrophobicity: LogP (partition coefficient).

Topological indices: Describing molecular branching and connectivity.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical equation that links a selection of the most relevant descriptors to the observed biological activity (e.g., percent inhibition of carrageenan-induced edema).

Validation and Prediction: The model would be rigorously validated to ensure its predictive power. Once validated, it could be used to predict the anti-inflammatory activity of new, yet-to-be-synthesized this compound derivatives.

Such a QSAR model would offer mechanistic predictions by identifying which properties are most critical for activity. For example, if hydrophobicity (LogP) and the size of the N-substituent are found to be key parameters, it would suggest that these factors are crucial for the compound's ability to reach its biological target and bind effectively.

The following table presents a selection of compounds and their reported activities, illustrating the type of data that would underpin a QSAR analysis. nih.gov

| Compound Series | N(6) Substituent | Anti-inflammatory Activity (% Inhibition of Edema at 25 mg/kg) |

| 6,7-dihydro-5H-dibenz[c,e]azepine | -Methyl | Potent |

| 6,7-dihydro-5H-dibenz[c,e]azepine | -Butyl | Potent |

| 6,7-dihydro-5H-dibenz[c,e]azepine | -Pentyl | Potent |

| 5H-dibenz[c,e]azepine-5,7(6H)dione | -4-Chlorophenyl | >50% |

| 5H-dibenz[c,e]azepine-5,7(6H)dione | -4-Methylphenyl | Active (also showed anti-arthritic activity) |

Data extracted from Hall et al. (1990). "Potent" indicates high activity as described in the source text. nih.gov

Research Applications and Biological Interrogation of 5h Dibenz C,e Azepine Scaffolds

Applications in Catalysis and Ligand Development

The unique structural and stereochemical properties of 5H-Dibenz(c,e)azepine derivatives make them valuable platforms in the field of catalysis and ligand design. Their bridged biaryl structure can exhibit axial chirality, which can be controlled and exploited to induce asymmetry in chemical reactions.

The this compound scaffold serves as a foundational "pro-chiral" unit for building effective chiral catalysts. mdpi.com A pro-chiral molecule is one that can be converted from achiral to chiral in a single step. Researchers have developed enantioselective routes to synthesize specific derivatives, such as (-)-5-Methyl-6,7-dihydro-5H-dibenz[c,e]azepine, which features a distinct stereochemical arrangement where the biaryl axis preferentially adopts a specific configuration. nih.gov

Methods like Ir-catalyzed intramolecular asymmetric reductive amination have been employed to produce synthetically useful dibenz[c,e]azepines that possess both central and axial chirality with excellent enantiocontrol, achieving up to 97% enantiomeric excess (ee). rsc.org These enantioenriched products are not only catalysts themselves but can also be derivatized into other valuable chiral molecules, such as amino acid derivatives and chiral phosphoramidite (B1245037) ligands, demonstrating their utility in asymmetric synthesis. rsc.org

The inherent chirality of the this compound skeleton is particularly advantageous for designing chiral ligands that can be coordinated to transition metals for asymmetric catalysis. A key feature of some derivatives is their torsional flexibility around the aryl-aryl bond, which allows them to function as a "tropos" moiety in a chiral ligand. mdpi.com This flexibility is crucial for creating a well-defined chiral environment around the metal center.

An efficient application of this principle is the Ruthenium-catalyzed asymmetric hydrogenation of dibenzo[c,e]azepines. nih.gov By using chiral cationic Ruthenium diamine catalysts, researchers have successfully synthesized a series of chiral 6,7-dihydro-5H-dibenz[c,e]azepines with moderate to excellent enantioselectivity. nih.govbohrium.com The choice of the catalyst's counteranion was found to play a significant role in achieving high levels of chiral induction. nih.gov This methodology has proven effective for a range of substrates, yielding chiral seven-membered cyclic amines in high yields (82–94%) and with high enantiomeric excess (82–99% ee). researchgate.net

| Substrate | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| 7-Methyldibenzo[c,e]azepine | [Ru(p-cymene)(S,S)-TsDPEN)Cl] | >99 | 95 | nih.gov |

| 7-Ethyldibenzo[c,e]azepine | [Ru(p-cymene)(S,S)-TsDPEN)Cl] | >99 | 96 | nih.gov |

| 7-Isopropyldibenzo[c,e]azepine | [Ru(p-cymene)(S,S)-TsDPEN)Cl] | >99 | 98 | nih.gov |

| 5H-dibenzo[b,e]azepine | (S,S)-f-Am-C3-TunePhos Ru complex | 93 | 87 | rsc.org |

Certain derivatives of this compound have been specifically synthesized to act as molecular chirality sensors. mdpi.com For instance, 5,5,7,7-Tetramethyl-6,7-dihydro-5H-dibenzo[c,e]azepine was developed for the purpose of absolute configuration assignment using chiroptical spectroscopy. mdpi.com

The functionality of these molecules as sensors relies on the conformational flexibility of the biaryl bond. mdpi.com This allows the dibenzazepine (B1670418) moiety to act as a chirality sensor by adopting a preferred twist that is dependent on the absolute configuration of a chiral substrate it interacts with. This induced twist can be detected by spectroscopic methods, providing information about the chirality of the analyte. mdpi.com

A review of the scientific literature indicates that while ligands derived from the broader class of dibenzazepines have been explored in the context of metal-organic or molecular frameworks, specific applications utilizing the this compound isomer in the formation of Molecular Organic Frameworks (MOFs) are not prominently documented.

Applications in Advanced Materials Science

The unique electronic and photophysical properties of large aromatic scaffolds often lead to their use in advanced materials.

While various isomers and derivatives of dibenzazepine have been investigated as host materials for highly efficient green and red Organic Light-Emitting Diodes (OLEDs), the specific application of the this compound scaffold in this area is not well-documented in the reviewed research literature. rsc.org The development in the OLED field has largely focused on other isomers, such as the 10,11-dihydro-5H-dibenzo[b,f]azepine (iminodibenzyl) motif, which have shown excellent thermal stability and high triplet energy levels suitable for these devices. rsc.orgacs.org

Dye-Sensitized Solar Cells (DSSCs)

Information regarding the specific application or investigation of this compound scaffolds in the context of Dye-Sensitized Solar Cells (DSSCs) is not available in the reviewed scientific literature.

Mechanistic Investigations of Biological Interactions (Preclinical/In Vitro)

Modulation of Cellular Signaling Pathways

The dibenzazepine scaffold, a privileged structure in medicinal chemistry, has been extensively investigated for its ability to modulate various critical cellular signaling pathways. While research has explored several isomers of this tricyclic system, the focus of such studies has often been on the 5H-dibenzo[b,f]azepine, 5,11-dihydrodibenzo[b,e]azepine, and 5H-dibenz[b,d]azepine frameworks. These investigations have revealed significant inhibitory activities against key biological targets, including those involved in Notch, Wnt/β-catenin, and histone deacetylase (HDAC) signaling, as well as voltage-gated sodium channels (VGSCs).

Notch Inhibition

The Notch signaling pathway is a fundamental cell-cell communication system crucial for development, and its dysregulation is implicated in various cancers. A key enzyme in this pathway is γ-secretase, which proteolytically cleaves the Notch receptor to release the Notch intracellular domain (NICD), the active signaling component. Inhibition of γ-secretase is therefore a primary strategy for attenuating Notch signaling.

A potent γ-secretase inhibitor, known as Dibenzazepine (DBZ), has been identified. selleckchem.com Structurally, this compound is N-[(1S)-2-[[(7S)-6,7-Dihydro-5-methyl-6-oxo-5H-dibenz[b,d]azepin-7-yl]amino]-1-methyl-2-oxoethyl]-3,5-difluorobenzeneacetamide, featuring a dibenzo[b,d]azepine core. DBZ demonstrates potent, nanomolar-level inhibition of γ-secretase activity, effectively blocking the cleavage of both the amyloid precursor protein-like (APPL) protein and the Notch receptor. selleckchem.com This inhibition prevents the production of the active NICD, thereby downregulating the entire Notch signaling cascade. chemicalbook.com

| Compound | Target | Assay Type | IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| Dibenzazepine (DBZ) | Notch Cleavage | Cell-free | 2.9 | selleckchem.com |

| Dibenzazepine (DBZ) | APPL Cleavage | Cell-free | 2.6 | selleckchem.com |

| Dibenzazepine (DBZ) | Notch Cleavage (in SupT1 cells) | Cell-based | 1.7 | chemicalbook.com |

Wnt/β-Catenin Signaling

The Wnt/β-catenin pathway is another signaling cascade with vital roles in embryonic development and tissue homeostasis; its aberrant activation is a hallmark of numerous cancers. Recent studies have highlighted that dibenzazepine derivatives can modulate this pathway. Specifically, Carbamazepine (B1668303), a well-known anticonvulsant drug with a 5H-dibenzo[b,f]azepine-5-carboxamide structure, has been shown to inhibit Wnt/β-catenin signaling. nih.govnih.gov

Research has demonstrated that Carbamazepine can directly bind to the cysteine-rich domain (CRD) of Frizzled-8 (FZD8), a key Wnt receptor. nih.gov This binding occurs at a novel pocket on the FZD8 CRD, and functional cellular assays have confirmed that this interaction suppresses FZD8-mediated Wnt/β-catenin signaling. nih.gov This finding suggests a mechanism whereby certain dibenzazepine scaffolds can act as antagonists of Wnt signaling, presenting a potential therapeutic avenue for cancers driven by this pathway. nih.gov

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. The inhibition of HDACs has emerged as a significant strategy in cancer therapy. The dibenzazepine framework has been successfully utilized as a scaffold for the design of novel HDAC inhibitors. nih.gov

A series of 5,11-dihydrodibenzo[b,e]azepine-6-ones, featuring a different isomeric core, were designed and synthesized as HDAC inhibitors. nih.gov By attaching an alkyl chain with a terminal hydroxamic acid moiety—a known zinc-binding group that is crucial for HDAC inhibition—to the amide nitrogen of the azepine ring, researchers developed a new class of submicromolar HDAC inhibitors. These compounds demonstrated antiproliferative activity in HCT-116 colon carcinoma cells, validating the dibenzo[b,e]azepine scaffold as a viable starting point for potent and selective HDAC inhibitors. nih.gov

Voltage-Gated Sodium Channels (VGSCs) Inhibition

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells. Blockers of these channels are used as anticonvulsants, antiarrhythmics, and anesthetics. The dibenzazepine carboxamide family, including Carbamazepine and Oxcarbazepine, are well-established antiepileptic agents that function primarily by blocking VGSCs. nih.gov

Research into novel 10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide derivatives has further explored this activity. nih.gov These compounds were evaluated for their anticonvulsant and sodium channel-blocking properties. For instance, the oxime derivative of Oxcarbazepine was identified as a particularly active compound, exhibiting a potent ability to block sodium channels, which is believed to be the primary mechanism for its anticonvulsant effects. nih.gov

Antiparasitic Activity and Biological Target Identification

The search for new therapeutic agents against parasitic diseases like malaria remains a global health priority. The dibenzazepine scaffold has been explored for its potential antiparasitic properties, particularly as an antimalarial agent. acs.orgnih.gov

Studies have involved the synthesis of substituted 5H-dibenz[b,f]azepines as potential antimalarials. acs.org The rationale for investigating this scaffold stems from its structural versatility and proven bioactivity in other therapeutic areas. While the dibenzazepine core has been identified as having antimalarial potential, the specific biological targets within the parasite are a subject of ongoing investigation. nih.gov

PfA-M1 Aminopeptidase (B13392206)

One of the validated and promising drug targets in Plasmodium falciparum, the deadliest malaria parasite, is the M1 alanyl aminopeptidase (PfA-M1). plos.org This enzyme is a metalloprotease involved in the final stages of hemoglobin digestion, a process essential for the parasite's survival within host red blood cells. Inhibiting PfA-M1 disrupts the parasite's amino acid supply, leading to its death. plos.org

To date, research on inhibitors of PfA-M1 has primarily focused on compounds such as bestatin (B1682670) and amino-benzosuberone derivatives. nih.gov Despite the exploration of dibenzazepine derivatives as potential antimalarials, there is currently no published research directly linking the this compound scaffold or other dibenzazepine isomers to the inhibition of the PfA-M1 aminopeptidase. The mechanism by which certain dibenzazepines exert their antimalarial effect remains to be fully elucidated and may involve other parasitic targets.

Future Research Directions and Outlook

Emerging Synthetic Methodologies and Green Chemistry Approaches

The synthesis of the dibenz[c,e]azepine core and its derivatives is evolving towards more efficient, selective, and environmentally benign methods.

Catalytic Innovations: Recent breakthroughs include the development of an Iridium-catalyzed intramolecular asymmetric reductive amination (ARA) process. rsc.orgrsc.org This method allows for the synthesis of enantioenriched dibenz[c,e]azepines, which contain both central and axial chirality, with excellent control over the stereochemistry (up to 97% enantiomeric excess). rsc.org Such catalytic systems are crucial for producing specific stereoisomers, which can have distinct biological activities. Another significant advancement is the use of palladium-catalyzed domino reactions for the regiocontrolled synthesis of related dihydrophenanthridines and dihydrodibenzo[c,e]azepines. acs.org

Green Chemistry Strategies: In line with the growing emphasis on sustainability, green chemistry principles are being integrated into the synthesis of dibenzazepine-related structures. ijpsjournal.commdpi.comejcmpr.com These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. ijpsjournal.com Key strategies include:

Electrosynthesis: Electrochemical methods are being explored as an environmentally friendly alternative to traditional synthesis. researchgate.net Paired electrosynthesis, for instance, can theoretically achieve 200% current efficiency by utilizing both the anodic and cathodic processes to create the desired product, thereby saving energy and resources. researchgate.net

Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation can dramatically shorten reaction times, increase product yields, and reduce energy consumption compared to conventional heating methods. ijpsjournal.commdpi.com

Biocatalysis: The use of enzymes, such as imine reductases (IREDs), offers a highly selective and environmentally friendly route to enantiomerically pure dibenz[c,e]azepines under mild reaction conditions. rsc.org

Solvent-Free Reactions: Conducting reactions without solvents or using greener solvents like water or ionic liquids significantly reduces the generation of toxic waste. mdpi.comejcmpr.com

These emerging methodologies promise to make the synthesis of complex molecules like 5H-Dibenz(c,e)azepine more sustainable and economically viable.

Advancements in Spectroscopic and Computational Characterization for Complex Systems

The intricate three-dimensional structure of dibenz[c,e]azepine and its derivatives necessitates the use of advanced analytical techniques for thorough characterization.

Spectroscopic Techniques: Modern spectroscopy offers powerful tools for elucidating the structure, dynamics, and electronic properties of complex heterocyclic systems. azooptics.commdpi.com

Nuclear Magnetic Resonance (NMR): Advanced NMR techniques, such as variable-temperature NMR (VT-NMR), are employed to study the conformational dynamics of the flexible seven-membered ring and to determine rotational barriers around the aryl-aryl bond. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) techniques, like electrospray ionization (ESI), are essential for confirming the molecular weight and elemental composition of newly synthesized derivatives. nih.govlew.ro

Chromatography-Spectroscopy Coupling: The combination of separation techniques like High-Performance Liquid Chromatography (HPLC) with spectroscopic detectors (e.g., UV-Vis) is crucial for the purification and characterization of these compounds. lew.ronih.gov

Computational Chemistry: Theoretical calculations are becoming indispensable for complementing experimental data. researchgate.net Quantum-chemical calculations and density functional theory (DFT) are used to:

Predict stable conformations and molecular structures. acs.org

Calculate spectroscopic parameters to aid in the interpretation of experimental spectra. acs.org

Understand reaction mechanisms and predict the stability of molecules within biological environments through molecular dynamics simulations. researchgate.net

The synergy between advanced spectroscopic experiments and high-level computational modeling provides a comprehensive understanding of the structure-property relationships in these complex molecular architectures.

Exploration of Novel Chemical and Biological Applications

While derivatives of the related dibenzo[b,f]azepine scaffold are well-established as pharmaceuticals, research is uncovering new and diverse applications for the broader dibenzazepine (B1670418) class, including the dibenz[c,e]azepine framework. rsyn.orgnih.gov

Biological and Medicinal Applications: The rigid, tricyclic structure of dibenzazepines makes them a versatile scaffold for interacting with various biological targets. nih.gov

Anticancer Activity: Dibenzazepine derivatives are being investigated as potential cancer therapeutics. frontiersin.org Studies have shown their ability to inhibit the growth of brain cancer cell lines and interfere with signaling pathways crucial for cancer development, such as the Wnt/β-Catenin pathway. frontiersin.org Novel derivatives are also being explored as inhibitors of enzymes like poly (ADP-ribose) polymerase-1 (PARP-1), which is a target in cancer therapy. nih.gov

Neuropharmacology: Beyond their traditional use as anticonvulsants and antidepressants, dibenzazepine derivatives are being developed as multifunctional compounds for treating conditions like neuropathic pain. mdpi.comnih.gov

Other Therapeutic Areas: The dibenzazepine framework is associated with a wide range of pharmacological activities, including antiviral, anti-inflammatory, and vasopressin antagonist effects. rsyn.orgrsyn.orgnih.gov

Materials Science Applications: The unique electronic and photophysical properties of the dibenzazepine core are being harnessed in the field of materials science.

Organic Electronics: The electron-rich and rigid nature of these compounds makes them promising candidates for use in organic light-emitting diodes (OLEDs). nih.govnbinno.com They can function as charge transport materials or as host materials in the emissive layers of OLED devices. nbinno.com

Catalysis: Chiral dibenz[c,e]azepine derivatives have found applications as ligands in asymmetric transition metal catalysis, demonstrating excellent control in reactions like asymmetric hydrogenation. rsc.org

The continued exploration of this versatile chemical scaffold is expected to yield novel therapeutic agents and advanced functional materials.

Q & A

Q. What are the common synthetic routes for 5H-Dibenz(c,e)azepine derivatives?

The primary method involves Friedel-Crafts ring closure using nitrogen-containing carboxylic acids or alkanols with catalysts like AlCl₃, P₂O₅, or polyphosphoric acid (PPA). This approach achieves high yields (70–90%) and is scalable for halogenated derivatives (e.g., chloro- or bromo-substituted analogs). Key steps include N-arylation of hydrolyzed trimethyloxindole intermediates and cyclization under acidic conditions .

Q. How is structural characterization performed for this compound derivatives?

NMR spectroscopy (¹H and ¹³C) is critical for confirming regiochemistry and substitution patterns. For example, δH values at 6.62–7.64 ppm distinguish aromatic protons, while δC signals (104–138 ppm) confirm sp² carbons. Single-crystal X-ray diffraction (e.g., 10-methoxy derivatives) provides precise bond angles and torsional strain analysis, with R-factors < 0.055 .

Q. What safety protocols are essential when handling this compound?

Acute oral toxicity (Category 4) and aquatic hazards (Category 2) require PPE (gloves, lab coat) and fume hood use. For inhalation exposure, immediate removal to fresh air and artificial respiration (if needed) are recommended. Ethyl acetate (25 mg/mL) is a safe solvent for dissolution .

Q. Which analytical techniques validate purity and stability of this compound derivatives?

GC-MS and TLC are used for isotopic labeling (e.g., deuterated carbamazepine) and monitoring hydrogenation reactions. Assay purity (≥97%) is confirmed via melting point (196–199°C) and elemental analysis (C, H, N within ±0.1% of theoretical values) .

Advanced Research Questions

Q. How can deuterium labeling be applied to this compound derivatives for metabolic studies?

Catalytic deuteration with Pd/C and D₂ gas (99.5% isotopic purity) selectively labels positions like C-10 and C-11 in dehydro-desipramine. Reaction progress is tracked via TLC, with recrystallization (ethanol/light petroleum) yielding >80% d₂-labeled products for pharmacokinetic profiling .

Q. What strategies resolve contradictions in spectroscopic data for halogenated derivatives?

Discrepancies in δH values (e.g., overlapping aromatic signals) are addressed by 2D NMR (COSY, HSQC) and computational modeling (DFT). For example, J-coupling constants (3.3–8.8 Hz) in 3-chloro derivatives differentiate ortho/meta substituents .

Q. How does heteroatom substitution (O, S, Se) affect electronic properties of this compound analogs?

Replacing the central CH group with O, S, or Se alters HOMO-LUMO gaps by 0.5–1.2 eV, as shown by UV-Vis spectroscopy. Thiepine derivatives (S-substituted) exhibit redshifted λmax (320→350 nm) due to enhanced conjugation, while selenepine analogs show reduced thermal stability .

Q. What computational methods predict regioselectivity in Friedel-Crafts syntheses?

DFT calculations (B3LYP/6-31G)* model transition states to explain preferential cyclization at C-5 over C-7. Electron-withdrawing substituents (e.g., -Cl) lower activation barriers by 10–15 kcal/mol, favoring azepine over azocine formation .

Q. How are metabolic pathways of carbamazepine derivatives traced using isotopic analogs?

Carbamazepine-d8 (deuterated at C-10/C-11) is synthesized via Pd-catalyzed deuteration. LC-MS/MS quantifies hepatic metabolites (e.g., 10,11-epoxide), with isotopic ratios (>80% d₂) confirming oxidative pathways .

Q. What crystallographic challenges arise in polymorphic forms of this compound derivatives?

Torsional flexibility in the azepine ring complicates unit cell packing. Co-crystallization with acetic acid (1:1 ratio) stabilizes the monoclinic P2₁/c space group, resolving disorder in 10-methoxy derivatives .

Methodological Notes

- Synthetic Optimization : Use PPA over AlCl₃ for moisture-sensitive substrates to avoid side reactions .

- Safety : Store derivatives at –20°C under argon to prevent oxidation .

- Data Reproducibility : Report solvent polarity (e.g., ethyl acetate vs. DMSO) in NMR studies to ensure cross-lab consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products